molecular formula C21H17N3O7 B11537730 N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide

N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide

Cat. No.: B11537730
M. Wt: 423.4 g/mol
InChI Key: LDVRNRKEBQLIKD-WSDLNYQXSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide is an aromatic hydrazide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 4-(4-hydroxyphenoxy)benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide involves its interaction with molecular targets such as metal surfaces or biological macromolecules. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation. In biological systems, it may interact with enzymes or proteins, inhibiting their activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
  • 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

Its ability to act as a mixed-type inhibitor in corrosion studies sets it apart from other similar compounds.

Properties

Molecular Formula

C21H17N3O7

Molecular Weight

423.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-4-(4-hydroxyphenoxy)benzamide

InChI

InChI=1S/C21H17N3O7/c1-30-19-11-13(10-18(20(19)26)24(28)29)12-22-23-21(27)14-2-6-16(7-3-14)31-17-8-4-15(25)5-9-17/h2-12,25-26H,1H3,(H,23,27)/b22-12+

InChI Key

LDVRNRKEBQLIKD-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O

Origin of Product

United States

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